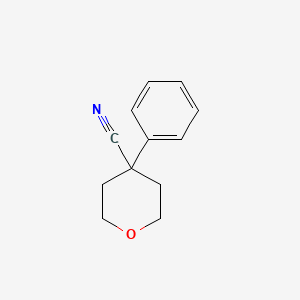

4-Phenyltetrahydro-2H-pyran-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10064. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWMLYXWOBPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152732 | |

| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-81-9 | |

| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1202-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyltetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyltetrahydropyran-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyano-4-phenyltetrahydropyran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKW38UL68A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: A Key Intermediate in Novel Psychoactive Substance Synthesis

This guide provides a comprehensive technical overview of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of significant interest in synthetic chemistry. While its direct therapeutic applications are not documented, its pivotal role as a precursor in the synthesis of novel psychoactive substances (NPS) places it under the lens of researchers, forensic chemists, and drug development professionals. This document delves into its chemical properties, plausible synthesis routes, analytical characterization, and its primary application as a strategic intermediate.

Core Compound Identity and Physicochemical Properties

This compound, also known by its IUPAC name 4-phenyloxane-4-carbonitrile, is a white to off-white solid. The molecule features a central tetrahydropyran ring with a phenyl group and a nitrile group attached to the same quaternary carbon at the 4-position. This unique structure makes it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 1202-81-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [3] |

| Monoisotopic Mass | 187.09972 Da | [4] |

| IUPAC Name | 4-phenyloxane-4-carbonitrile | [4] |

| Predicted XlogP | 1.8 | [4] |

| Appearance | White to off-white solid (presumed) | N/A |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

Plausible Synthesis Pathway and Mechanistic Insight

While specific, peer-reviewed synthesis protocols for this compound are scarce, its structure strongly suggests a synthesis route based on well-established multi-component reactions common for pyran derivatives.[5][6] A highly plausible approach involves a one-pot reaction starting from bis(2-chloroethyl) ether, which can be cyclized to form a tetrahydropyran intermediate, followed by nucleophilic attack.

A logical synthetic strategy would be the reaction of Tetrahydro-4H-pyran-4-one with a cyanide source, followed by the addition of a phenyl group via a Grignard reagent, or a variation of the Strecker synthesis adapted for ketones. However, a more direct and convergent approach, analogous to known pyran syntheses, can be proposed.

Proposed Synthesis Workflow: Nucleophilic Cyanation and Phenylation

This theoretical protocol is based on the synthesis of related tetrahydropyran structures.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one. A known method involves the acid-catalyzed cyclization and hydration of 1,5-dichloropentan-3-one, which can be formed from 3-chloropropionyl chloride and ethylene.[7]

Step 2: Formation of the Cyanohydrin. Tetrahydro-4H-pyran-4-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin intermediate. This is a standard and high-yielding method for converting ketones to cyanohydrins.

Step 3: Conversion to this compound. This step is the most speculative without direct literature precedent. A potential route could involve the activation of the cyanohydrin's hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by a Friedel-Crafts-type alkylation of benzene. A more likely route involves a different order of operations, where a phenyl group is added first.

Alternative, More Plausible Workflow:

A more robust proposed pathway involves the addition of the phenyl group first, followed by the nitrile.

Step 1: Phenyl Grignard Addition to Tetrahydro-4H-pyran-4-one. Reacting Tetrahydro-4H-pyran-4-one with phenylmagnesium bromide (a Grignard reagent) would yield 4-phenyltetrahydro-2H-pyran-4-ol.

Step 2: Nucleophilic Substitution to Introduce the Nitrile. The tertiary alcohol, 4-phenyltetrahydro-2H-pyran-4-ol, can then be converted to the target nitrile. This can be achieved by treating the alcohol with a reagent like phosphorus tribromide (PBr₃) to form the tertiary bromide, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.

References

- 1. 1202-81-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 1202-81-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydropyran ring is a ubiquitous scaffold in a vast array of bioactive natural products and synthetic pharmaceuticals, prized for its favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. When substituted at the 4-position with both a phenyl group and a nitrile moiety, the resulting compound, 4-Phenyltetrahydro-2H-pyran-4-carbonitrile, emerges as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and its burgeoning role in the design and discovery of novel therapeutic agents. As a senior application scientist, this document is crafted to deliver not just data, but actionable insights grounded in established chemical principles and synthetic strategies.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a central six-membered tetrahydropyran ring. A key structural feature is the quaternary carbon at the 4-position, which is substituted with both a phenyl group and a nitrile group.

Systematic IUPAC Name: 4-phenyltetrahydropyran-4-carbonitrile

Synonyms: 4-Cyano-4-phenyltetrahydropyran, 4-phenyloxane-4-carbonitrile

Structural Representation:

Caption: 2D structure of this compound.

Key Chemical Identifiers:

| Identifier | Value |

| CAS Number | 1202-81-9[1][2] |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| InChI | InChI=1S/C12H13NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 |

| InChIKey | JQZWMLYXWOBPCV-UHFFFAOYSA-N |

| SMILES | C1COCC1(C#N)C2=CC=CC=C2 |

Physicochemical Properties

| Property | Predicted/Reported Value | Source/Comment |

| XlogP | 1.8 | Predicted |

| Monoisotopic Mass | 187.09972 Da | Predicted |

| Appearance | Likely a white to off-white solid | Based on similar compounds |

| Solubility | Soluble in common organic solvents like ethanol, acetone, etc. Low solubility in water. | General property for such organic nitriles |

| Stability | Stable under normal conditions. Can react with strong acids, bases, and oxidizing agents. | General chemical stability |

Synthesis and Characterization

The synthesis of 4-aryl-tetrahydropyran-4-carbonitriles can be approached through several strategic disconnections. A common and effective method involves the reaction of a suitable precursor with a cyanide source.

Retrosynthetic Analysis Workflow:

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol:

While a specific protocol for the title compound is not widely published, a general and reliable method for the synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via a Strecker-type reaction can be adapted. This provides a strong foundation for a self-validating experimental design.

Reaction Scheme: The synthesis can be envisioned via a one-pot reaction from tetrahydro-4H-pyran-4-one, an amine source (like ammonia), and a cyanide source. A more direct approach could involve the conversion of an intermediate alcohol.

Detailed Step-by-Step Methodology (Adapted from similar syntheses):

-

Formation of the Phenyl-substituted Tetrahydropyranol:

-

To a solution of Tetrahydro-4H-pyran-4-one in anhydrous THF at 0 °C, add a solution of phenylmagnesium bromide (a Grignard reagent) dropwise.

-

The rationale for using a Grignard reagent is its strong nucleophilic character, which readily attacks the electrophilic carbonyl carbon of the ketone.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide to yield the tertiary alcohol.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-phenyltetrahydro-2H-pyran-4-ol.

-

-

Cyanation of the Tertiary Alcohol:

-

Dissolve the crude alcohol in a suitable solvent like dichloromethane.

-

Add a cyanide source, such as trimethylsilyl cyanide (TMSCN), and a Lewis acid catalyst (e.g., BF₃·OEt₂ or TMSOTf) at 0 °C.

-

The Lewis acid activates the hydroxyl group, facilitating its substitution by the cyanide nucleophile. This is a crucial step for converting the alcohol into the desired nitrile.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Characterization Data (Representative for Aryl-pyran-carbonitriles):

-

¹H NMR: The spectrum would be expected to show multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. The phenyl protons would appear as multiplets in the aromatic region (7.2-7.5 ppm).

-

¹³C NMR: Characteristic signals would include the quaternary carbon at the 4-position, the nitrile carbon (around 120 ppm), the carbons of the tetrahydropyran ring (with those adjacent to the oxygen being downfield), and the aromatic carbons of the phenyl group.

-

IR Spectroscopy: A sharp absorption band around 2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. C-H stretching bands for aromatic and aliphatic protons, and a C-O-C stretching band for the ether linkage would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable pharmacophore in drug design. The tetrahydropyran ring acts as a bioisostere for a cyclohexane ring, often improving physicochemical properties such as solubility and metabolic stability. The phenyl group can engage in π-stacking interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or be further chemically modified.

Role as a Key Building Block:

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group, in particular, is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of synthetic possibilities for library generation in drug discovery programs.

Workflow for Scaffold Elaboration in Drug Discovery:

Caption: Potential synthetic elaborations of the this compound scaffold.

Potential Therapeutic Areas:

Derivatives of 4H-pyrans have shown a broad spectrum of biological activities, including:

-

Anticancer: Certain pyran derivatives have demonstrated antiproliferative activity against various cancer cell lines[3].

-

Antimicrobial: The pyran nucleus is found in compounds with antibacterial and antifungal properties[3][4].

-

Antiviral: Some pyran-containing compounds have been investigated for their antiviral effects[5].

-

Neuroprotective: The pyran scaffold is being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's.

The 4-cyano-4-phenyltetrahydropyran moiety, in particular, can be found in patented structures aimed at various therapeutic targets, underscoring its relevance in modern drug discovery.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Perspectives

This compound represents a structurally intriguing and synthetically valuable scaffold for medicinal chemists. Its unique combination of a metabolically stable tetrahydropyran ring, a lipophilic phenyl group, and a versatile nitrile handle makes it an attractive starting point for the design of novel bioactive molecules. While detailed public data on this specific compound is emerging, the established chemistry of its constituent parts provides a solid foundation for its synthesis and derivatization. Future research will likely focus on the development of efficient and stereoselective synthetic routes to this and related scaffolds, as well as the systematic exploration of their biological activities across a range of therapeutic targets. The insights provided in this guide are intended to empower researchers to harness the potential of this promising chemical entity in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. researchgate.net [researchgate.net]

- 5. US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents [patents.google.com]

Part 1: The 4-Phenyloxane-4-Carbonitrile Scaffold: An Introduction

An In-depth Technical Guide to the Biological Activity of 4-Phenyloxane-4-Carbonitrile Derivatives and Structurally Related Compounds

A Note to the Reader: Initial research into the specific scaffold of 4-phenyloxane-4-carbonitrile revealed a significant gap in the existing scientific literature regarding its biological activities. While PubChem lists the compound "4-phenyltetrahydro-2h-pyran-4-carbonitrile," which is an alternative name for the same structure, there is a notable absence of associated studies detailing its synthesis, pharmacological profile, or therapeutic potential[1].

In light of this, and to provide a comprehensive and valuable technical guide for researchers, scientists, and drug development professionals, this document will expand its scope. We will first establish the chemical identity of the core structure and then delve into the biological activities of structurally related compounds. This approach will provide valuable insights into the potential applications of the 4-phenyloxane-4-carbonitrile scaffold by examining the established biological effects of molecules that share key structural motifs, such as the tetrahydropyran ring, or the geminal phenyl and cyano groups on a cyclic core.

The 4-phenyloxane-4-carbonitrile scaffold, also known as this compound, is a heterocyclic compound featuring a central six-membered tetrahydropyran (oxane) ring. At the 4-position of this ring, a phenyl group and a nitrile (cyano) group are attached to the same carbon atom.

The presence of the saturated oxane ring imparts a degree of three-dimensionality, while the phenyl and cyano groups introduce aromatic and polar characteristics, respectively. These features suggest that derivatives of this scaffold could interact with a variety of biological targets.

Part 2: Biological Activities of Structurally Related Compounds

Given the lack of direct data on 4-phenyloxane-4-carbonitrile derivatives, we will now explore the biological activities of compounds that share one or more of its key structural features.

Tetrahydro-4H-pyran-4-one Derivatives: A Close Structural Analog

A closely related class of compounds is the tetrahydro-4H-pyran-4-one derivatives, which possess the same tetrahydropyran ring but feature a ketone at the 4-position. These compounds have been investigated for a range of biological activities.

-

Anticancer Activity: Derivatives of tetrahydro-4H-pyran-4-one have shown promise as anticancer agents, with the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines[2].

-

Anti-inflammatory Effects: Certain tetrahydropyran derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6[2].

-

Antimicrobial Properties: The tetrahydro-4H-pyran-4-one core is also found in compounds with activity against bacterial and fungal pathogens[3].

A common method to assess the anticancer potential of these compounds is the MTT assay.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4H-Pyran Derivatives: The Unsaturated Counterparts

Unsaturated 4H-pyran derivatives have also been extensively studied and exhibit a broad spectrum of biological activities.

-

Antioxidant and Antibacterial Properties: Certain 4H-pyran derivatives have shown significant antioxidant and antibacterial activities[4].

-

Anticancer Potential: These compounds have also been investigated for their cytotoxic effects against cancer cell lines like HCT-116[4].

Compounds with a Phenyl and Cyano Group on a Cyclic Core

The presence of a phenyl and a cyano group on a cyclic scaffold is a feature of several biologically active molecules.

-

Androgen Receptor Antagonists: 4-Phenylpyrrole derivatives containing a cyano group have been developed as novel androgen receptor antagonists for the treatment of prostate cancer[5].

-

Kinase Inhibitors:

-

EGFR and HER-2 Inhibition: 4-Anilinoquinoline-3-carbonitrile derivatives have been designed as irreversible inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)[6].

-

HER2 Tyrosine Kinase Inhibition: 4-Aryl-5-cyano-2H-1,2,3-triazoles have been synthesized and evaluated as inhibitors of HER2 tyrosine kinase[7].

-

The inhibitory activity of these compounds against specific kinases can be determined using various in vitro assay formats, such as a luminescence-based kinase assay.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Part 3: Synthesis of Structurally Related Scaffolds

The synthesis of the core structures discussed provides a foundation for the potential synthesis of 4-phenyloxane-4-carbonitrile derivatives.

Synthesis of 4H-Pyran Derivatives

A common method for the synthesis of 4H-pyran derivatives is a one-pot, three-component reaction.

-

Reactant Mixture: In a suitable solvent (e.g., ethanol), combine an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound.

-

Catalyst: Add a basic catalyst (e.g., piperidine, triethylamine).

-

Reaction: Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture, and collect the precipitated product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 4H-pyran derivative.

Synthesis of Pyrazole-4-carbonitriles

Microwave-assisted synthesis has been employed for the efficient production of pyrazole-4-carbonitrile derivatives[8].

-

Initial Condensation: React an aldehyde (e.g., thiophene-2-aldehyde) with malononitrile in the presence of a catalytic amount of sodium ethoxide under low-power microwave irradiation (e.g., 210 W) to form a heteroarylidene malononitrile intermediate[8].

-

Cyclization: Add phenylhydrazine to the reaction mixture and continue microwave irradiation to facilitate the cyclocondensation reaction, yielding the pyrazole-4-carbonitrile derivative[8].

-

Isolation and Purification: After cooling, the product can be isolated and purified by standard methods such as recrystallization[8].

Part 4: Future Directions and Therapeutic Potential

While there is a clear absence of research on the biological activity of 4-phenyloxane-4-carbonitrile derivatives, the diverse activities of structurally related compounds suggest that this scaffold is a promising starting point for new drug discovery efforts. The combination of a tetrahydropyran ring, known for its presence in many bioactive molecules, with the geminal phenyl and cyano groups, which are features of various kinase inhibitors and receptor modulators, indicates that 4-phenyloxane-4-carbonitrile derivatives could be explored for a wide range of therapeutic applications, including:

-

Oncology: As potential kinase inhibitors or cytotoxic agents.

-

Infectious Diseases: As novel antimicrobial or antiviral compounds.

-

Inflammatory Disorders: As modulators of inflammatory pathways.

Future research should focus on developing efficient synthetic routes to 4-phenyloxane-4-carbonitrile derivatives and subsequently screening them against a variety of biological targets to elucidate their pharmacological profile. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified lead compounds.

References

- 1. PubChemLite - this compound (C12H13NO) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]

A Comprehensive Technical Guide to the Synthesis of Substituted 4H-Pyrans

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Significance of the 4H-Pyran Scaffold

The 4H-pyran ring system is a fundamental structural unit found in a multitude of natural products and synthetic compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant properties.[1][2][3][4] This broad therapeutic potential has established substituted 4H-pyrans as critical pharmacophores in drug discovery and development.[5][6] For instance, certain derivatives are investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6][7]

Section 2: Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 4H-pyran ring predominantly relies on multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials.[8][9]

Three-Component Condensation Reactions

A widely employed and versatile method for synthesizing 2-amino-4H-pyrans involves the one-pot, three-component condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound.[3][7][10]

Causality Behind the Experimental Choices:

-

Reactants: The choice of aromatic or aliphatic aldehydes, various active methylene sources (like malononitrile or cyanoacetamide), and different 1,3-dicarbonyls (such as ethyl acetoacetate, dimedone, or acetylacetone) allows for the introduction of diverse substituents on the final 4H-pyran ring.[2][3][7][10] This modularity is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

-

Catalyst: The reaction is typically catalyzed by a base or an acid. Basic catalysts, such as piperidine, N-methylmorpholine, or L-proline, facilitate the initial Knoevenagel condensation.[2][3][8][11] Acid catalysts, like dodecyl benzenesulfonic acid (DBSA), can also promote the reaction, sometimes in microemulsion systems to enhance reaction rates and yields.[10][12] The choice of catalyst can influence reaction times and the purity of the product.

-

Solvent: The choice of solvent ranges from polar protic solvents like ethanol and water to solvent-free conditions, aligning with the principles of green chemistry.[7][9][13] Aqueous media and recyclable catalysts are increasingly favored for their environmental benefits.[4][13]

Reaction Mechanism: The generally accepted mechanism proceeds through a domino sequence:

-

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde and malononitrile to form a vinylidene cyanide intermediate (a Knoevenagel adduct).[3][14]

-

Michael Addition: The 1,3-dicarbonyl compound then undergoes a Michael addition to the electron-deficient double bond of the vinylidene cyanide.[3][14]

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where an enolic hydroxyl group attacks the nitrile carbon, followed by tautomerization to yield the stable 2-amino-4H-pyran derivative.[3]

Visualizing the Three-Component Reaction Mechanism:

Caption: General mechanism for the three-component synthesis of 4H-pyrans.

Domino and Tandem Reactions

Domino reactions, where a sequence of reactions occurs in a single pot without isolation of intermediates, are highly efficient for constructing complex molecular architectures like pyrano[4,3-b]pyrans.[15] These reactions often involve a cascade of cyclization, condensation, and addition steps.[16] For example, a three-component domino reaction of an aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine can regioselectively synthesize pyrano[4,3-b]pyran-5-one derivatives.[15]

Microwave irradiation has been shown to significantly accelerate these reactions, leading to higher yields and shorter reaction times compared to conventional heating methods.[15]

Hantzsch-like Reactions

While the classical Hantzsch reaction is renowned for the synthesis of dihydropyridines, analogous multicomponent reactions can be adapted to produce pyran derivatives.[17][18] These reactions typically involve an aldehyde, a β-ketoester, and a source of ammonia or an amine.[18] By carefully selecting the starting materials and reaction conditions, the reaction pathway can be directed towards the formation of a 4H-pyran ring instead of a dihydropyridine.

Section 3: Catalysis in 4H-Pyran Synthesis

The choice of catalyst is paramount in optimizing the synthesis of substituted 4H-pyrans. A wide array of catalysts have been explored, ranging from simple organic bases to sophisticated nanocatalysts.

Homogeneous Catalysis

-

Organocatalysts: Simple organic molecules like L-proline and 2-aminopyridine have proven to be effective and environmentally friendly catalysts.[8][19] They are often inexpensive and readily available.

-

Brønsted Acids: Dodecyl benzenesulfonic acid (DBSA) acts as a Brønsted acid catalyst and a surfactant, creating a microemulsion system in water that enhances the reaction rate.[10][12]

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often, enhanced stability.[4][7]

-

Nanocatalysts: Nano-sized catalysts, such as nano-SnO2 and magnetic bionanocatalysts like CuFe2O4@starch, have demonstrated high efficiency due to their large surface area-to-volume ratio.[4][13]

-

Metal-Organic Frameworks (MOFs): MOFs, like Cu2(NH2-BDC)2(DABCO), can serve as effective heterogeneous catalysts, particularly in solvent-free mechanochemical syntheses.[7]

-

Supported Catalysts: Catalysts supported on solid matrices, such as KOH loaded on CaO, provide a robust and recyclable catalytic system.[9]

Table 1: Comparison of Catalytic Systems for 4H-Pyran Synthesis

| Catalyst Type | Example(s) | Typical Reaction Conditions | Advantages | Disadvantages |

| Homogeneous | ||||

| Organocatalyst | L-proline, 2-aminopyridine[8][19] | Ethanol, reflux[8] | Inexpensive, readily available, environmentally benign. | Can be difficult to separate from the reaction mixture. |

| Brønsted Acid | DBSA[10][12] | Water, 105 °C[10] | Dual catalytic and surfactant role, enhances reaction in water. | May require higher temperatures. |

| Heterogeneous | ||||

| Nanocatalyst | nano-SnO2, CuFe2O4@starch[4][13] | Water, reflux[13] | High efficiency, recyclable, environmentally friendly.[4][13] | Synthesis of the catalyst can be complex. |

| MOF | Cu2(NH2-BDC)2(DABCO)[7] | Solvent-free, ball milling[7] | High yields, solvent-free conditions, reusable. | Can be expensive to synthesize. |

| Supported Catalyst | KOH loaded CaO[9] | Solvent-free, 60 °C[9] | Low cost, easy to separate, high yield. | Potential for leaching of the active species. |

Section 4: Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical three-component synthesis of a 2-amino-4H-pyran derivative.

General Procedure for the L-proline Catalyzed Synthesis of 2-amino-4H-pyrans[9]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 0.066 g)

-

Ethyl acetoacetate or Dimedone (1.0 mmol)

-

L-proline (10 mol%)

-

Ethanol (10 mL)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%).

-

Add ethanol (10 mL) to the flask.

-

The mixture is then refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is then purified by recrystallization from ethanol to afford the pure 2-amino-4H-pyran derivative.

Visualizing the Experimental Workflow:

Caption: A typical experimental workflow for 4H-pyran synthesis.

Section 5: Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of 4H-pyrans. This includes the use of:

-

Green Solvents: Water and ethanol are preferred over hazardous organic solvents.[13]

-

Solvent-free Conditions: Mechanochemical methods, such as ball milling, eliminate the need for solvents altogether.[7]

-

Recyclable Catalysts: The development of heterogeneous and magnetic catalysts allows for their easy recovery and reuse, reducing waste and cost.[4][7][9][13]

-

Energy Efficiency: Microwave-assisted synthesis and reactions at ambient temperature contribute to reduced energy consumption.[15][20]

Section 6: Future Perspectives

The field of 4H-pyran synthesis continues to evolve, with a focus on developing more sustainable and efficient methodologies. Future research will likely concentrate on:

-

The design of novel, highly active, and selective catalysts.

-

The expansion of the substrate scope to generate even greater molecular diversity.

-

The application of flow chemistry for the continuous and scalable production of 4H-pyran derivatives.

-

The exploration of new multicomponent reactions and domino sequences to access novel pyran-annulated scaffolds.[20]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. growingscience.com [growingscience.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jmnc.samipubco.com [jmnc.samipubco.com]

- 14. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

The Pharmacological Potential of Pyran-Based Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, represents a "privileged structure" in medicinal chemistry. Its derivatives are found in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant pharmacological properties of pyran-based compounds, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral potential. This guide delves into the underlying mechanisms of action, presents key experimental data, and offers detailed, field-proven protocols for the evaluation of these biological activities. The content is structured to provide both a high-level understanding of the therapeutic promise of pyran derivatives and the practical methodologies required for their investigation in a drug discovery setting.

Introduction: The Pyran Moiety as a Versatile Pharmacophore

Pyran and its fused derivatives are fundamental building blocks in the architecture of numerous biologically active molecules.[1][2] Natural products such as flavonoids, coumarins, and xanthones, all containing the pyran ring, have long been recognized for their diverse therapeutic effects.[3] The synthetic versatility of the pyran core allows for the creation of extensive libraries of compounds with tailored pharmacological profiles, making it a highly attractive scaffold for medicinal chemists.[4] The exploration of pyran derivatives has yielded compounds with potent activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring their importance in the quest for novel therapeutic agents.[5][6][7][8]

Anticancer Properties of Pyran Derivatives

Pyran-based compounds have emerged as promising candidates in oncology, demonstrating efficacy against a variety of cancer types.[9][10] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression, such as cell cycle regulation, apoptosis induction, and inhibition of cell migration.[5][11]

Mechanism of Action: Inducing Apoptosis and Halting the Cell Cycle

A primary anticancer strategy of many pyran derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain fused pyran derivatives can alter cellular and nuclear morphology, leading to apoptotic bodies.[3] Furthermore, these compounds have been observed to cause DNA double-strand breaks, a critical trigger for apoptosis.[3]

Another key mechanism is the disruption of the cell cycle. Flow cytometry analysis has revealed that potent pyran derivatives can block or inhibit the progression of the cell cycle at various phases, thereby preventing cancer cell proliferation.[3]

Diagram: Anticancer Mechanism of Action of Pyran Derivatives

Caption: Pyran derivatives can induce anticancer effects by causing DNA damage, leading to apoptosis, and by arresting the cell cycle, which inhibits cell proliferation.

In Vitro Efficacy: Cytotoxicity Data

The cytotoxic potential of pyran derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyran Derivative | A549 (Lung) | 0.23 ± 0.12 | [3] |

| Fused Pyran Derivative | HCT116 (Colon) | 7.58 ± 1.01 | [3] |

| Fused Pyran Derivative | MCF7 (Breast) | 12.46 ± 2.72 | [3] |

| Naphthoflavone | MiaPaCa-2 (Pancreatic) | 1.93 | [1] |

| Naphthoflavone | MCF-7 (Breast) | 5.63 | [1] |

| Caged Garcinia Xanthone | HCT-116 (Colon) | 0.2 | [1] |

| Caged Garcinia Xanthone | HL-60 (Leukemia) | 0.4 | [1] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the pyran derivatives and incubate for a specified period (e.g., 24 or 48 hours).[13]

-

MTT Addition: Following incubation, add MTT solution to each well.[2][10]

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][14]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.

This assay is used to study directional cell migration in vitro, mimicking cell migration during wound healing.[15]

Protocol:

-

Create a "Wound": Culture cells to form a confluent monolayer. Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11][16]

-

Image Acquisition: Immediately capture images of the wound at predefined locations (T=0).[11]

-

Monitoring: Continue to capture images at regular intervals (e.g., every 4-6 hours) to monitor the rate at which the cells migrate to close the gap.[11]

-

Data Analysis: Compare the images over time to quantify the rate of wound closure, which is indicative of cell migration.[5]

Diagram: Wound Healing Assay Workflow

Caption: A schematic representation of the key steps involved in performing a wound healing assay to assess cell migration.

Anti-inflammatory Properties of Pyran Derivatives

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Pyran-based compounds have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key pro-inflammatory mediators.[6][12]

Mechanism of Action: Targeting iNOS and COX-2

A central mechanism of the anti-inflammatory action of pyran derivatives is the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] In inflammatory conditions, these enzymes are overexpressed, leading to the excessive production of nitric oxide (NO) and prostaglandins, respectively.[6] By inhibiting the expression of iNOS and COX-2, pyran derivatives can effectively reduce the production of these inflammatory mediators.[6][13]

Diagram: Anti-inflammatory Signaling Pathway

Caption: Pyran derivatives can exert anti-inflammatory effects by inhibiting signaling pathways that lead to the expression of iNOS and COX-2 in macrophages.

In Vitro Efficacy: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of pyran derivatives is often assessed by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, as well as their inhibitory activity against COX enzymes.

| Compound Class | Target | IC50 | Reference |

| Pyran Derivative | NO Production (RAW 264.7 cells) | 1.54 - 3.92 µM | [17] |

| Clerodane Diterpenes | COX-2 | 8.49 - 12.82 nM | [18] |

| Clerodane Diterpenes | 5-LOX | 12.73 - 16.94 nM | [18] |

| Demethyleneberberine | COX-2 | 13.46 ± 1.91 µM | [18] |

| Demethyleneberberine | 5-LOX | 2.93 ± 0.81 µM | [18] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.[4][19]

Protocol:

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the pyran derivatives for a short period (e.g., 30 minutes).[4]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 20-24 hours.[4][20]

-

Griess Reaction: Collect the cell culture medium and mix it with Griess reagent.[20]

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[4]

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, in this case, iNOS and COX-2.[9][21]

Protocol:

-

Cell Culture and Treatment: Culture macrophages, treat with pyran derivatives, and stimulate with LPS as described in the NO inhibition assay.[9][22]

-

Protein Extraction: Lyse the cells to extract total protein.[9]

-

Protein Quantification: Determine the protein concentration of each sample.[9]

-

SDS-PAGE and Membrane Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[22][23]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[22][24]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensity using densitometry.[22]

Antimicrobial and Antiviral Properties

Pyran derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[7][8][25]

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal effects of pyran-based compounds.[8][26] For instance, certain spiro-4H-pyran derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus.[26] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Potential Mechanisms of Action: While the exact mechanisms are still under investigation for many derivatives, potential modes of antimicrobial action include:

-

Inhibition of essential enzymes: Pyran compounds may target and inhibit enzymes crucial for bacterial survival and replication.

-

Disruption of cell membrane integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.

Antiviral Activity

The pyran scaffold is present in several compounds with known antiviral activity.[27] Recent research has highlighted the potential of pyranopyrazole derivatives as inhibitors of human coronaviruses.[25][28]

Potential Mechanisms of Action: The antiviral mechanisms of pyran derivatives can be diverse and may involve:

-

Inhibition of viral enzymes: Targeting key viral enzymes like proteases or polymerases, which are essential for viral replication.[28]

-

Interference with viral entry or replication cycle: Some compounds may block the virus from entering host cells or interfere with different stages of its replication cycle.[25][29]

Synthesis of Bioactive Pyran Derivatives

The synthesis of pyran derivatives often involves multicomponent reactions (MCRs), which are highly efficient and atom-economical.[7][30] These one-pot reactions allow for the rapid generation of molecular diversity from simple starting materials.[31] Common strategies include the domino-Knoevenagel–hetero-Diels–Alder reaction and reactions involving active methylene compounds, aldehydes, and other nucleophiles.[30] The use of sustainable and reusable catalysts is also a growing trend in the synthesis of these valuable compounds.[7]

Conclusion and Future Perspectives

The pyran scaffold continues to be a cornerstone in the development of new pharmacological agents. The diverse biological activities of its derivatives, particularly in the areas of cancer and inflammation, highlight their immense therapeutic potential. The ability to readily synthesize a wide array of pyran-based compounds through efficient multicomponent reactions further solidifies their importance in drug discovery pipelines. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of the chemical space around the pyran nucleus is poised to deliver the next generation of innovative medicines.

References

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 4. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 5. Wound healing assay | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. clyte.tech [clyte.tech]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. researchgate.net [researchgate.net]

- 18. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]

- 27. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. eurekaselect.com [eurekaselect.com]

- 30. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 31. encyclopedia.pub [encyclopedia.pub]

The Strategic Role of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of heterocyclic systems, the tetrahydropyran (THP) moiety has emerged as a cornerstone in the design of sophisticated therapeutic agents.[1][2][3] Its inherent conformational rigidity and favorable metabolic profile make it a desirable bioisosteric replacement for carbocyclic rings like cyclohexane, often leading to improved aqueous solubility and reduced lipophilicity.[2] This guide delves into the specific role and strategic importance of a highly functionalized derivative, 4-Phenyltetrahydro-2H-pyran-4-carbonitrile , a key building block in the synthesis of complex pharmaceuticals, most notably in the development of Neurokinin-1 (NK1) receptor antagonists.

The unique arrangement of a phenyl group and a nitrile group geminally substituted at the 4-position of the tetrahydropyran ring creates a scaffold with a distinct three-dimensional profile and electronic properties. This guide will elucidate the synthetic rationale for its construction, explore its pivotal role in the structure-activity relationship (SAR) of potent drug candidates, and provide detailed insights into its application in medicinal chemistry, with a particular focus on the development of antiemetic agents.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound is not a trivial undertaking and requires a multi-step approach, often commencing with the more readily available tetrahydro-4H-pyran-4-one. The causality behind the chosen synthetic pathway is rooted in achieving the desired geminal disubstitution at the C4 position with control and efficiency.

Proposed Synthetic Workflow

A logical and industrially scalable synthetic route can be envisioned through a two-step process involving a Grignard reaction followed by a nucleophilic cyanation.

Step 1: Phenylation of Tetrahydro-4H-pyran-4-one

The initial step involves the nucleophilic addition of a phenyl group to the carbonyl of tetrahydro-4H-pyran-4-one. A Grignard reaction is the method of choice for this transformation due to its high efficiency and the commercial availability of phenylmagnesium bromide.

-

Protocol:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.1 eq.) in THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-phenyltetrahydro-2H-pyran-4-ol.

-

Step 2: Nucleophilic Substitution to Introduce the Nitrile Moiety

The tertiary alcohol, 4-phenyltetrahydro-2H-pyran-4-ol, is then converted to the target carbonitrile. This is typically achieved via a nucleophilic substitution reaction where the hydroxyl group is first transformed into a good leaving group.

-

Protocol:

-

The crude 4-phenyltetrahydro-2H-pyran-4-ol (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled to 0 °C, and a dehydrating agent/Lewis acid (e.g., thionyl chloride or a specialized reagent) is added to facilitate the formation of a reactive intermediate.

-

A cyanide source, such as trimethylsilyl cyanide (TMSCN), is then introduced. The use of TMSCN is often preferred for its solubility in organic solvents and its ability to be activated by a Lewis acid.

-

The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up involves quenching with an aqueous bicarbonate solution, followed by extraction, drying, and purification by column chromatography to afford the desired this compound.

-

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

The Pivotal Role in the Design of Neurokinin-1 (NK1) Receptor Antagonauts

The this compound scaffold is a key architectural element in the design of potent and selective Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission and the emetic reflex. Consequently, NK1 receptor antagonists have been successfully developed as antiemetic agents to manage chemotherapy-induced nausea and vomiting (CINV).

Case Study: The Casopitant Scaffold

Casopitant, an investigational NK1 receptor antagonist developed by GlaxoSmithKline, exemplifies the strategic incorporation of a complex tetrahydropyran core. While the exact synthetic precursors for casopitant are proprietary, the this compound moiety represents a critical building block from which the more complex, stereochemically defined structures of such antagonists can be elaborated.

The nitrile group in this scaffold is not merely a synthetic handle but a crucial pharmacophoric element. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence the binding affinity of the final drug molecule to the NK1 receptor. Furthermore, the rigidity of the tetrahydropyran ring, coupled with the defined orientation of the phenyl and cyano groups, serves to present the other pharmacophoric elements of the drug in an optimal conformation for receptor engagement.

Structure-Activity Relationship (SAR) Insights

The geminal substitution at the C4 position with both a phenyl and a nitrile group is a deliberate design choice with significant implications for biological activity:

| Structural Feature | Medicinal Chemistry Rationale |

| Tetrahydropyran Ring | Serves as a conformationally restricted, metabolically stable scaffold. The ether oxygen can act as a hydrogen bond acceptor, improving solubility and pharmacokinetic properties.[2] |

| C4-Phenyl Group | Often engages in crucial π-π stacking or hydrophobic interactions within the receptor binding pocket. Its orientation is critical for high-affinity binding. |

| C4-Nitrile Group | Acts as a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its small size allows it to probe deep into narrow pockets of the receptor. The metabolic stability of the nitrile is also a key advantage. |

Logical Relationship in NK1 Antagonist Design

Caption: Key structural contributions to NK1 antagonist activity.

Conclusion: A Versatile Intermediate with Enduring Importance

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while challenging, yields a scaffold that masterfully combines the advantageous properties of the tetrahydropyran ring with the critical pharmacophoric contributions of the geminal phenyl and nitrile substituents. As a key building block for a new generation of therapeutic agents, particularly in the realm of NK1 receptor antagonists, its importance cannot be overstated. The insights provided in this guide underscore the rationale behind its design and its continued relevance for researchers, scientists, and drug development professionals dedicated to creating the medicines of tomorrow.

References

An In-depth Technical Guide to the Pyran Nitrile Functional Group for Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characteristics of the pyran nitrile functional group, a scaffold of significant interest in medicinal chemistry. We will delve into its structural attributes, reactivity, synthesis, and diverse applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile heterocyclic system.

Introduction: The Pyran Nitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The pyran ring, a six-membered oxygen-containing heterocycle, is a structural motif frequently encountered in a vast array of natural products and biologically active compounds. When functionalized with a nitrile group (-C≡N), the resulting pyran nitrile scaffold exhibits a unique combination of electronic and steric properties that render it a "privileged structure" in drug design. The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity and binding interactions of the pyran ring system.

The 4H-pyran nucleus, in particular, has been identified as a fertile source of molecules with a wide spectrum of pharmacological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, highlighting the therapeutic potential of this heterocyclic core. The incorporation of a nitrile group often enhances these biological activities and provides a handle for further synthetic modifications.

This guide will focus on the basic characteristics of pyran nitriles, with a particular emphasis on the widely studied 2-amino-4H-pyran-3-carbonitrile derivatives. These

Methodological & Application

Synthesis Protocol for 4-Phenyltetrahydro-2H-pyran-4-carbonitrile: An Application Note for Medicinal Chemistry and Drug Development

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry. As a bioisostere of cyclohexane, the introduction of an oxygen atom into the six-membered ring imparts a lower lipophilicity and the potential for hydrogen bonding, which can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] The rigid conformation of the THP ring also serves as a valuable scaffold for the precise spatial orientation of pharmacophoric groups, enhancing binding affinity to biological targets. 4-Phenyltetrahydro-2H-pyran-4-carbonitrile is a key building block that combines the favorable properties of the THP ring with a chemically versatile nitrile group, making it a valuable intermediate for the synthesis of novel therapeutics. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of molecular architectures.

This application note provides a detailed, two-part synthetic protocol for the preparation of this compound, commencing with the commercially available and versatile starting material, Tetrahydro-4H-pyran-4-one.[2][3] The protocols are designed to be robust and scalable, with an emphasis on the rationale behind each experimental step to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-stage process. The first stage involves the introduction of the phenyl group at the 4-position of the tetrahydropyran ring via a Grignard reaction. The second stage focuses on the conversion of the resulting tertiary alcohol into the target nitrile through a nucleophilic substitution reaction.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Phenyltetrahydro-2H-pyran-4-ol

This initial stage of the synthesis employs a Grignard reaction to introduce the phenyl group onto the tetrahydropyran scaffold. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of Tetrahydro-4H-pyran-4-one, forming a tertiary alkoxide which is subsequently protonated during the workup to yield the desired tertiary alcohol.[4][5][6]

Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | Tetrahydro-4H-pyran-4-one | A commercially available and versatile ketone.[3][7] |

| Reagent | Phenylmagnesium Bromide | A strong nucleophile for the formation of the C-C bond. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that stabilizes the Grignard reagent. |

| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature to manage exothermicity. |

| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide and neutralize excess Grignard reagent. |

Detailed Protocol

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Add magnesium turnings (1.2 eq.) to the flask.

-

In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

-

Grignard Reagent Formation:

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylmagnesium bromide.

-

-

Addition of Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of Tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Phenyltetrahydro-2H-pyran-4-ol.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

-

Part 2: Synthesis of this compound

The conversion of the tertiary alcohol to the target nitrile is a two-step process. First, the hydroxyl group is converted into a better leaving group, a chloride. Subsequently, a nucleophilic substitution with a cyanide salt yields the final product. The reaction with the tertiary halide proceeds via an SN1 mechanism due to the steric hindrance at the tertiary carbon.[8][9]

Reaction Mechanism Overview

Caption: Mechanism for the conversion of the tertiary alcohol to the nitrile.

Detailed Protocol

Step 2a: Synthesis of 4-Chloro-4-phenyltetrahydro-2H-pyran

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl gas), dissolve the 4-Phenyltetrahydro-2H-pyran-4-ol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

-

Chlorination:

-

Slowly add thionyl chloride (SOCl₂) (1.5 eq.) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-4-phenyltetrahydro-2H-pyran. This intermediate is often used in the next step without further purification.

-

Step 2b: Synthesis of this compound

!!! CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware and waste should be decontaminated with a bleach solution. !!!

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 4-Chloro-4-phenyltetrahydro-2H-pyran (1.0 eq.) in ethanol.

-

Add potassium cyanide (KCN) (1.5 eq.) to the solution. The use of an ethanolic solution is crucial to minimize the formation of alcohol byproducts.[10][11][12]

-

-

Nucleophilic Substitution:

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile stretch (around 2240 cm⁻¹).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and development. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this compound for further chemical elaboration. The presented methodology is amenable to scale-up and utilizes readily available starting materials, making it a practical approach for both academic and industrial laboratories.

References

- 1. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. bohr.winthrop.edu [bohr.winthrop.edu]

- 7. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 8. Alcohols to Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. gauthmath.com [gauthmath.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. savemyexams.com [savemyexams.com]

- 12. chemguide.co.uk [chemguide.co.uk]

Application Notes & Protocols: A Guide to One-Pot, Three-Component Synthesis of 4H-Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the efficient and atom-economical one-pot, three-component synthesis of 4H-pyran derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of numerous molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The methodologies presented herein are designed to provide a robust framework for researchers in organic synthesis and drug discovery, emphasizing mechanistic understanding, practical experimental protocols, and the adoption of green chemistry principles.

Introduction: The Significance of 4H-Pyrans